7-Bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC17562801
Molecular Formula: C11H7BrFNO4
Molecular Weight: 316.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrFNO4 |
|---|---|
| Molecular Weight | 316.08 g/mol |
| IUPAC Name | 7-bromo-6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H7BrFNO4/c1-18-10-7(12)6(13)2-4-8(10)14-3-5(9(4)15)11(16)17/h2-3H,1H3,(H,14,15)(H,16,17) |
| Standard InChI Key | VUIMLHRSIRVJQG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=CC(=C1Br)F)C(=O)C(=CN2)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
The core structure of 1,4-dihydroquinoline derivatives consists of a bicyclic system with a keto group at position 4 and a carboxylic acid moiety at position 3. In 7-bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the addition of bromine (Br) at position 7, fluorine (F) at position 6, and a methoxy (-OCH₃) group at position 8 introduces steric and electronic modifications that distinguish it from simpler analogs.
Substituent Effects on Molecular Interactions
The bromine atom, with its high electronegativity and polarizability, enhances hydrophobic interactions in biological systems, while the fluorine atom contributes to metabolic stability through its strong carbon-fluorine bond . The methoxy group at position 8 likely influences solubility and hydrogen-bonding capacity, as seen in related 8-substituted quinolines . Comparative molecular weight analysis with analogs such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (335.69 g/mol) and 7-bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (340.14 g/mol) suggests that the target compound’s molecular weight approximates 316–340 g/mol, depending on isotopic variations.
Table 1: Structural Comparison of Selected 1,4-Dihydroquinoline Derivatives
Biological Activities and Mechanisms
Anti-Inflammatory and Anticancer Prospects
Methoxy groups in quinoline derivatives have been associated with anti-inflammatory effects via cyclooxygenase-2 (COX-2) inhibition . Bromine’s bulky nature may also confer selectivity toward cancer cell lines by interfering with kinase signaling pathways, though this requires validation through targeted studies.
Applications in Material Science and Coordination Chemistry
Quinoline carboxylic acids often serve as ligands in metal-organic frameworks (MOFs) due to their chelating capabilities. For example, aluminum complexes of related hydroxybenzoate-quinoline hybrids exhibit stability in catalytic applications . The methoxy group in the target compound could modulate ligand flexibility and metal-binding affinity, making it a candidate for advanced materials design.
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